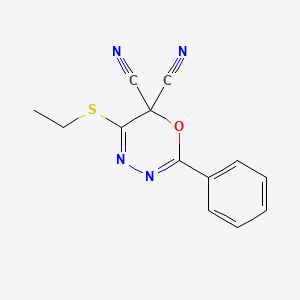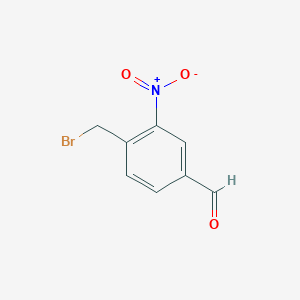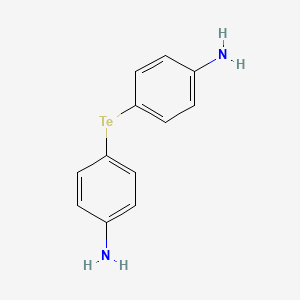
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is a heterocyclic compound that contains an oxadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrile and ethylthio groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by the introduction of nitrile groups. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ethylthio groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(methylthio)-2-phenyl-
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-methyl-
Uniqueness
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Propiedades
Número CAS |
189313-71-1 |
|---|---|
Fórmula molecular |
C13H10N4OS |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
5-ethylsulfanyl-2-phenyl-1,3,4-oxadiazine-6,6-dicarbonitrile |
InChI |
InChI=1S/C13H10N4OS/c1-2-19-12-13(8-14,9-15)18-11(16-17-12)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
Clave InChI |
ZBJLETLQVRPDHT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(OC1(C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)


![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)




![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)

![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
